Cas no 938443-21-1 (4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine)

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine structure
938443-21-1 structure
Product name:4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
CAS No:938443-21-1
MF:C11H10Cl2N4O
Molecular Weight:285.129299640656
MDL:MFCD13181198
CID:832722
PubChem ID:57442172

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine 化学的及び物理的性質

名前と識別子

    • 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
    • 2,7-Dichlor-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin
    • 2,7-dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
    • 4-(2,7-Dichloropyrido[2,3-d]-pyrimidin-4-yl)morpholine
    • PYRIDO[2,3-D]PYRIMIDINE, 2,7-DICHLORO-4-(4-MORPHOLINYL)-
    • Pyrido[2,3-d]pyrimidine,2,7-dichloro-4-(4-morpholinyl)-
    • 2,7-Dichloro-4-morpholin-4-yl-pyrido[2,3-d]pyrimidine
    • C11H10Cl2N4O
    • 6005AC
    • AX8237638
    • 2,7-Dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine (ACI)
    • AKOS016007253
    • CS-13044
    • DB-357344
    • DTXSID20726477
    • 938443-21-1
    • CS-B0239
    • SCHEMBL1218884
    • MDL: MFCD13181198
    • インチ: 1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2
    • InChIKey: LMWIZPCKEPDNLP-UHFFFAOYSA-N
    • SMILES: ClC1N=C(N2CCOCC2)C2C(=NC(=CC=2)Cl)N=1

計算された属性

  • 精确分子量: 284.0231663g/mol
  • 同位素质量: 284.0231663g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 290
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.1
  • XLogP3: 2.8

じっけんとくせい

  • Color/Form: NA
  • 密度みつど: 1.5±0.1 g/cm3

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Security Information

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
231583-250mg
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 95%
250mg
£529.00 2022-02-28
Fluorochem
231583-1g
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 95%
1g
£1322.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057918-1g
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 98%
1g
¥4832.00 2024-04-24
eNovation Chemicals LLC
D767802-250mg
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine
938443-21-1 98%
250mg
$450 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057918-100mg
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 98%
100mg
¥1450.00 2024-04-24
Crysdot LLC
CD11008607-1g
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 97%
1g
$620 2024-07-19
Chemenu
CM163599-1g
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 97%
1g
$539 2024-07-19
eNovation Chemicals LLC
D767802-100mg
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine
938443-21-1 98%
100mg
$300 2023-09-04
eNovation Chemicals LLC
D767802-1g
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine
938443-21-1 98%
1g
$825 2023-09-04
Alichem
A029191905-1g
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
938443-21-1 97%
1g
$845.00 2023-08-31

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 19 h, rt
Reference
Preparation of heterocycles as mTOR inhibitors
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 - 5 °C
1.2 1 h, 0 - 5 °C; 1 h, rt
Reference
Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
Reference
Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014
Pike, Kurt G.; Malagu, Karine; Hummersone, Marc G.; Menear, Keith A.; Duggan, Heather M. E.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ;  -20 °C; 1 h, rt
Reference
Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 - 5 °C
1.2 1 h; 1 h, rt
Reference
Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 19 h, rt
Reference
Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 - 5 °C; 1 h; 1 h, 0 - 5 °C
Reference
2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer.
, United States, , ,

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Raw materials

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Preparation Products

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine 関連文献

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholineに関する追加情報

Recent Advances in the Study of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS: 938443-21-1)

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS: 938443-21-1) is a pyridopyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a kinase inhibitor. Recent studies have explored its structural properties, biological activity, and therapeutic applications, particularly in oncology and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, efficacy, and potential for clinical development.

Recent investigations into the molecular structure of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine reveal its ability to bind selectively to specific kinase domains, particularly those involved in cell proliferation and survival pathways. The compound's dichloropyrido[2,3-d]pyrimidine core and morpholine substituent contribute to its high affinity for target proteins, making it a promising candidate for drug development. Computational modeling and X-ray crystallography studies have provided insights into its binding interactions, which are critical for optimizing its pharmacological properties.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting key kinases such as PI3K and mTOR, which are implicated in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine exhibited potent anti-proliferative effects in multiple cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis and suppress tumor growth in xenograft models further underscores its therapeutic potential.

Beyond oncology, recent research has explored the compound's anti-inflammatory properties. A 2024 study in ACS Chemical Biology highlighted its role in modulating immune responses by targeting kinases involved in cytokine signaling. These findings suggest potential applications in autoimmune diseases and chronic inflammatory conditions, although further preclinical validation is required.

Despite its promise, challenges remain in the development of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through structural optimization and formulation strategies. Recent advances in prodrug design and nanoparticle delivery systems offer potential solutions to these challenges, as evidenced by ongoing research in the field.

In conclusion, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine represents a versatile scaffold with significant potential in both oncology and immunology. Continued research into its mechanism of action, structure-activity relationships, and therapeutic applications will be essential for translating these findings into clinical benefits. Collaborative efforts between academic researchers and pharmaceutical companies are expected to drive further progress in this area.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD